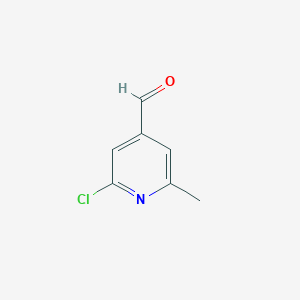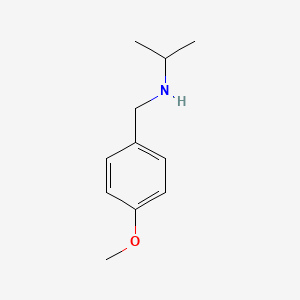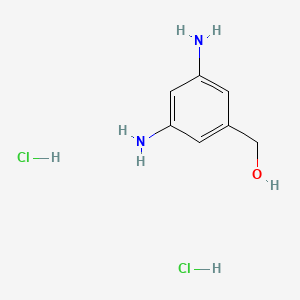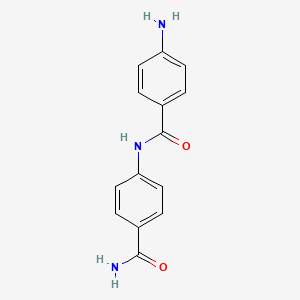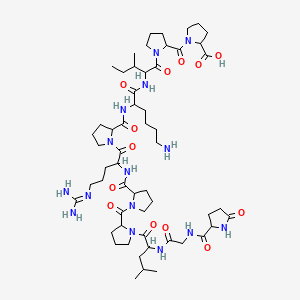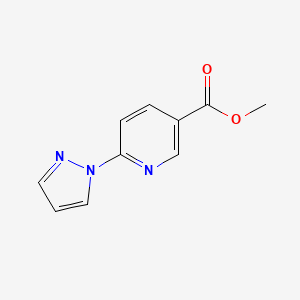
Methyl-6-(1H-Pyrazol-1-yl)nicotinat
Übersicht
Beschreibung
“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of “Methyl 6-(1H-pyrazol-1-yl)nicotinate” involves the reaction of pyrazole with sodium hydride in dimethyl sulfoxide at 0 - 20℃ for 1 hour. This is followed by the addition of Methyl 6-chloronicotinate to the reaction mixture and agitation for 6 hours .Molecular Structure Analysis
The InChI code for “Methyl 6-(1H-pyrazol-1-yl)nicotinate” is 1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 . The InChI Key is ZNCLEEDBRQOXRG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a solid at room temperature . The compound is soluble, with a solubility of 1.69 mg/ml or 0.0083 mol/l .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Methyl-6-(1H-Pyrazol-1-yl)nicotinat: wird in der Proteomik-Forschung eingesetzt, da es das Potenzial hat, Proteine für eine bessere Analyse zu modifizieren. Die Fähigkeit der Verbindung, mit Proteinstrukturen zu interagieren, kann bei der Identifizierung und Quantifizierung von Proteinen helfen, insbesondere bei der Untersuchung von Protein-Protein-Interaktionen und posttranslationalen Modifikationen .
Katalyse
Der Pyrazol-Rest in der Verbindung ist bekannt für seine Rolle in der Katalyse. Er kann als Ligand fungieren und Komplexe mit Metallen bilden, die als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden. Diese Anwendung ist in industriellen Prozessen von Bedeutung, bei denen effiziente und selektive Katalysatoren entscheidend sind .
Biomedizinische Anwendungen
Im biomedizinischen Bereich wurden Derivate von 6-Pyrazol-1-yl-nicotinsäuremethylester auf ihr therapeutisches Potenzial untersucht. So wurden sie beispielsweise als Chemotherapeutika, insbesondere bei der Behandlung von Darmkrebs, untersucht und zeigen die Relevanz der Verbindung in der pharmazeutischen Chemie .
Arzneimittelforschung
Diese Verbindung ist auch ein wertvolles Werkzeug in der Arzneimittelforschung. Ihre Struktur ist geeignet, an biologische Zielstrukturen zu binden, was sie zu einem guten Kandidaten für die Entwicklung neuer Medikamente macht. Sie war an der Erforschung von Medikamenten beteiligt, die auf kastrationsresistentes Prostatakrebs (CRPC) abzielen, was ihre Bedeutung in der pharmazeutischen Forschung unterstreicht .
Organische Synthese
In der organischen Synthese dient This compound als Baustein für die Herstellung komplexerer Moleküle. Seine reaktiven Stellen ermöglichen verschiedene chemische Umwandlungen, die zur Synthese von Verbindungen mit gewünschten Eigenschaften für die weitere Anwendung führen .
Materialwissenschaften
Die einzigartige Struktur der Verbindung macht sie für den Einsatz in den Materialwissenschaften geeignet, insbesondere bei der Entwicklung von Metall-organischen Gerüsten (MOFs). Diese Gerüste finden Anwendung in der Gasspeicherung, -trennung und -katalyse und demonstrieren die Vielseitigkeit der Verbindung .
Analytische Chemie
6-Pyrazol-1-yl-nicotinsäuremethylester: kann in der analytischen Chemie als Standard oder Reagenz verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen genaue Messungen und Kalibrierungen in verschiedenen analytischen Techniken .
Sicherheits- und Handhabungsforschung
Die Forschung zur Sicherheit und Handhabung von Chemikalien profitiert ebenfalls von dieser Verbindung. Das Verständnis ihrer physikalisch-chemischen Eigenschaften, wie z. B. Löslichkeit und Lipophilie, ist für die Entwicklung sicherer Verfahren bei ihrer Verwendung und Lagerung unerlässlich .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-pyrazol-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCLEEDBRQOXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395801 | |
| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321533-62-4 | |
| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

